A Technical Guide to Human Enteropeptidase-IN-2: A Novel Anti-Obesity Candidate
A Technical Guide to Human Enteropeptidase-IN-2: A Novel Anti-Obesity Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Human enteropeptidase-IN-2, identified as compound 1c in recent medicinal chemistry literature, is a potent and selective inhibitor of human enteropeptidase.[1] This small molecule belongs to a novel class of 4-guanidinobenzoate derivatives designed for low systemic exposure, targeting the gastrointestinal tract for the potential treatment of obesity.[2][3] By inhibiting enteropeptidase, the key enzyme initiating the digestive cascade, Human enteropeptidase-IN-2 effectively reduces the digestion and absorption of dietary proteins. This mechanism of action has demonstrated significant anti-obesity effects in preclinical models through reduced caloric intake and potential modulation of metabolic signaling pathways. This technical guide provides a comprehensive overview of the available data on Human enteropeptidase-IN-2 and its closely related analogues, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.
Introduction to Human Enteropeptidase
Human enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease located on the brush border of the duodenum and jejunum.[4][5] It plays a critical role in protein digestion by converting inactive trypsinogen into its active form, trypsin.[4][6] Trypsin then activates a cascade of other pancreatic zymogens, including chymotrypsinogen, proelastase, and procarboxypeptidases, which are essential for breaking down dietary proteins into absorbable amino acids.[4][7] Given its pivotal role in nutrient absorption, the inhibition of human enteropeptidase has emerged as a promising therapeutic strategy for managing obesity and related metabolic disorders.[8]
Human Enteropeptidase-IN-2: A Profile
Human enteropeptidase-IN-2 is a synthetic molecule designed as a potent inhibitor of human enteropeptidase.[1] It is a member of the 4-guanidinobenzoate class of compounds, which are engineered to have minimal systemic absorption, thereby confining their pharmacological activity to the gastrointestinal lumen and enhancing their safety profile.[4]
Mechanism of Action
Human enteropeptidase-IN-2 acts as a reversible covalent inhibitor of enteropeptidase. The proposed mechanism involves the formation of an acyl-enzyme complex with the catalytic serine residue of the enzyme, coupled with an ionic interaction between the guanidinyl group of the inhibitor and an aspartic acid residue in the S1 binding pocket of enteropeptidase. This inhibition is time-dependent, with potency increasing with longer incubation times.[9][10]
The primary anti-obesity effect of Human enteropeptidase-IN-2 is attributed to the inhibition of protein digestion. By blocking the initial step of the digestive cascade, the inhibitor leads to a reduction in the absorption of amino acids from the diet. This has been shown to decrease food intake and promote weight loss in preclinical models.[8] Furthermore, studies on the closely related compound SCO-792 suggest that enteropeptidase inhibition may also lead to an increase in plasma levels of Fibroblast Growth Factor 21 (FGF21), a hormone with beneficial effects on energy metabolism, which appears to be independent of the reduction in food intake.[2][11]
Quantitative Data
The following tables summarize the available quantitative data for Human enteropeptidase-IN-2 (compound 1c) and its more extensively characterized analogue, SCO-792.
| Inhibitor | Parameter | Value | Species | Reference |
| Human enteropeptidase-IN-2 | IC50 (initial) (6 min incubation) | 540 nM | Human | [1][10] |
| Human enteropeptidase-IN-2 | IC50 (apparent) (120 min incubation) | 30 nM | Human | [1][10] |
| SCO-792 | IC50 | 5.4 nM | Human | [7][9][12] |
| SCO-792 | IC50 | 4.6 nM | Rat | [7][9][12] |
| SCO-792 | Kinact/KI | 82,000 M-1s-1 | Human | [7][9][12] |
| SCO-792 | Dissociation Half-life (t1/2) | ~14 hours | Human | [7][9][12] |
Table 1: In Vitro Inhibitory Activity
| Compound | Animal Model | Dose | Effect | Reference |
| SCO-792 | Diet-Induced Obese (DIO) Mice | 20 mg/kg/day (oral) | 1.7% protein-derived calorie loss in feces | [2] |
| SCO-792 | Diet-Induced Obese (DIO) Mice | 59 mg/kg/day (oral) | 3.0% protein-derived calorie loss in feces | [2] |
| SCO-792 | Normal Rats | 10 mg/kg (oral) | Inhibition of plasma BCAA elevation after protein challenge | [6][9] |
| SCO-792 | Normal Rats | 30 mg/kg (oral) | Stronger inhibition of plasma BCAA elevation | [6][9] |
Table 2: In Vivo Pharmacodynamic Effects of SCO-792
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of Human enteropeptidase-IN-2 and its analogues.
In Vitro Enteropeptidase Inhibition Assay
This protocol is adapted from the methods used to characterize SCO-792 and is applicable for determining the IC50 of Human enteropeptidase-IN-2.
Materials:
-
Human recombinant enteropeptidase (light chain)
-
Fluorescence resonance energy transfer (FRET) substrate specific for enteropeptidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)
-
Test compound (Human enteropeptidase-IN-2) dissolved in DMSO
-
96-well black microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 10 µL of the diluted compound solution to the wells of the 96-well plate.
-
Add 10 µL of the human recombinant enteropeptidase solution (e.g., 100 mU/mL) to each well.
-
Incubate the plate at room temperature for the desired pre-incubation time (e.g., 6 minutes for IC50 (initial) or 120 minutes for IC50 (apparent)).
-
Initiate the enzymatic reaction by adding 80 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set period (e.g., 30 minutes).
-
The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vitro Dissociation Half-Life Assay
This assay, used for SCO-792, helps to determine the reversibility and duration of inhibition.
Procedure:
-
Incubate a solution of human recombinant enteropeptidase with the test compound at a concentration approximately 10-fold its IC50 (after 120 min incubation) for 120 minutes at room temperature to allow for maximal binding.
-
Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the FRET substrate.
-
Immediately monitor the recovery of enzymatic activity by measuring the increase in fluorescence over an extended period.
-
The rate of recovery of enzyme activity is fitted to a first-order equation to determine the dissociation rate constant (koff).
-
The dissociation half-life (t1/2) is calculated using the formula: t1/2 = 0.693 / koff.
In Vivo Oral Protein Challenge Test
This protocol, based on studies with SCO-792 in rats, assesses the in vivo efficacy of the inhibitor in blocking protein digestion and absorption.
Animals:
-
Male Sprague-Dawley rats (or other appropriate rodent model)
Materials:
-
Test compound (Human enteropeptidase-IN-2) formulated for oral administration (e.g., in 0.5% methylcellulose)
-
Whey protein solution (e.g., 2.5 g/kg)
-
Blood collection supplies
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compound or vehicle orally at the desired doses.
-
At a specified time post-dose (e.g., 1, 2, or 4 hours), administer the oral whey protein challenge.
-
Collect blood samples at various time points after the protein challenge (e.g., 0, 30, 60, 120, and 180 minutes).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for concentrations of branched-chain amino acids (BCAAs) using a suitable analytical method (e.g., LC-MS/MS).
-
The efficacy of the inhibitor is determined by its ability to suppress the increase in plasma BCAA levels following the protein challenge compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
Digestive Cascade and Mechanism of Inhibition
Caption: Inhibition of the digestive cascade by Human enteropeptidase-IN-2.
Proposed Anti-Obesity Signaling Pathway
Caption: Proposed anti-obesity mechanism of Human enteropeptidase-IN-2.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the preclinical characterization of enteropeptidase inhibitors.
Conclusion
Human enteropeptidase-IN-2 represents a promising lead compound in the development of novel anti-obesity therapeutics. Its targeted, lumen-restricted mechanism of action offers a potentially favorable safety profile compared to systemically acting drugs. The quantitative data available for Human enteropeptidase-IN-2 and its analogue SCO-792 demonstrate potent in vitro and in vivo activity. The detailed experimental protocols and workflows provided in this guide offer a framework for the further investigation and development of this and other enteropeptidase inhibitors. Future research should focus on elucidating the full spectrum of metabolic effects downstream of enteropeptidase inhibition and progressing these promising candidates through clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. SCO‐792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and characterization of a small‐molecule enteropeptidase inhibitor, SCO‐792 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Table 8. [Oral Protein Challenge Test Procedure]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scohia.com [scohia.com]
- 11. SCO-792, an enteropeptidase inhibitor, improves disease status of diabetes and obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Table 8. [Oral Protein Challenge Test Procedure]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
